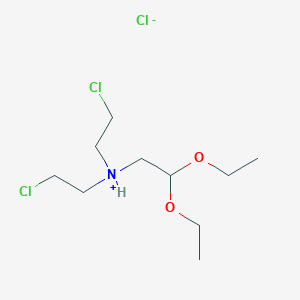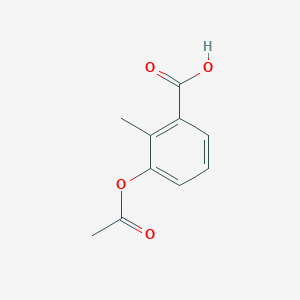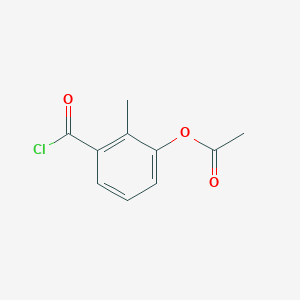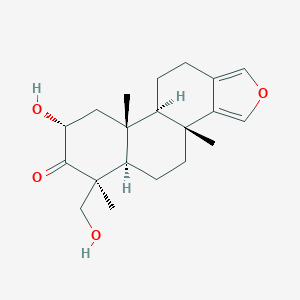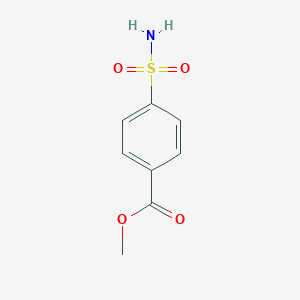
4-chloro-3-(1H-pyrrol-1-yl)benzoic acid
概要
説明
4-chloro-3-(1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C11H8ClNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a pyrrole ring at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and pyrrole as the primary starting materials.
Coupling Reaction: The key step involves the coupling of the pyrrole ring to the benzene ring. This can be achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
4-chloro-3-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed for these transformations.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation or reduction of the pyrrole ring can lead to different pyrrole derivatives .
科学的研究の応用
4-chloro-3-(1H-pyrrol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which have applications in electronic devices.
Biological Studies: The compound and its derivatives are studied for their biological activities, including antimicrobial and antifungal properties.
作用機序
The mechanism of action of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways involved can vary and are often the subject of ongoing research .
類似化合物との比較
Similar Compounds
4-chloro-3-(1H-pyrrol-1-yl)benzoic acid: The parent compound with a chlorine atom and a pyrrole ring.
4-chloro-3-(1H-imidazol-1-yl)benzoic acid: A similar compound where the pyrrole ring is replaced with an imidazole ring.
4-chloro-3-(1H-pyrazol-1-yl)benzoic acid: Another analog with a pyrazole ring instead of the pyrrole ring.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a pyrrole ring on the benzoic acid scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The pyrrole ring, in particular, contributes to its biological activity and potential as a pharmaceutical intermediate .
特性
IUPAC Name |
4-chloro-3-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHQUTCHCRFSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359294 | |
| Record name | 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107946-72-5 | |
| Record name | 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)
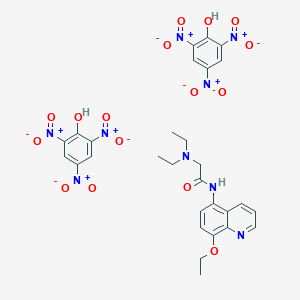
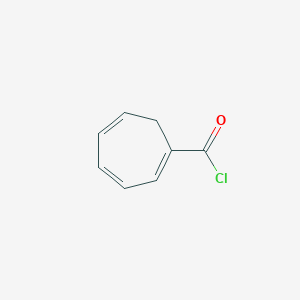
![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
